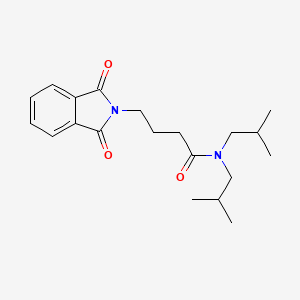

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of phthalic anhydride with primary amines under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact . For example, the synthesis of isoindoline-1,3-dione derivatives under solventless conditions involves simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of dopamine receptors, particularly the D2 receptor, by binding to its allosteric site . This interaction can influence neurotransmitter release and signal transduction pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lenalidomide: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, known for its antitumor and immunomodulatory properties.

Pomalidomide: Another isoindoline-1,3-dione derivative with similar therapeutic applications as lenalidomide.

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide is unique due to its specific substitution pattern and the presence of the N,N-bis(2-methylpropyl) group, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly for its potential as an anti-cancer agent and its role in modulating various cellular pathways.

1. Anticancer Activity

Several studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : A study involving derivatives of isoindole demonstrated that they could inhibit tumor growth in xenograft models, suggesting a potential role for the compound in cancer therapy .

2. Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties.

- Mechanism : It is hypothesized that it may inhibit pro-inflammatory cytokines and modulate NF-kB signaling pathways.

- Evidence : In vitro studies have shown reduced levels of IL-6 and TNF-alpha in macrophage cultures treated with similar isoindole derivatives .

Data Table: Biological Activities Summary

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of the compound:

- Dosage and Administration : Typical dosages used in animal models range from 5 to 50 mg/kg body weight.

- Results : Significant tumor size reduction was observed in treated groups compared to controls, with minimal side effects reported.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and mechanism of action:

- Cell Lines Used : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-14(2)12-21(13-15(3)4)18(23)10-7-11-22-19(24)16-8-5-6-9-17(16)20(22)25/h5-6,8-9,14-15H,7,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKUVNBLLAVQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.